6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine
Brand Name: Vulcanchem
CAS No.: 135041-24-6
VCID: VC0014882
InChI: InChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)/t16-,18-,19-,22-/m1/s1
SMILES: CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₂₃H₂₄N₄O₈S
Molecular Weight: 516.52

6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine

CAS No.: 135041-24-6

Cat. No.: VC0014882

Molecular Formula: C₂₃H₂₄N₄O₈S

Molecular Weight: 516.52

* For research use only. Not for human or veterinary use.

6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine - 135041-24-6

Specification

CAS No. 135041-24-6
Molecular Formula C₂₃H₂₄N₄O₈S
Molecular Weight 516.52
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)/t16-,18-,19-,22-/m1/s1
SMILES CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C

Introduction

Basic Identification and Nomenclature

6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine is a nucleoside derivative with precise identification parameters. The compound is systematically registered with specific identifiers that facilitate its cataloging in chemical databases and literature.

Chemical Identifiers

The compound is uniquely identified through several standard chemical identification systems as presented in Table 1:

ParameterValue
CAS Number135041-24-6
Molecular FormulaC₂₃H₂₄N₄O₈S
Molecular Weight516.52 g/mol
IUPAC Name[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate
Standard InChIInChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)/t16-,18-,19-,22-/m1/s1
SMILESCC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C

Common Synonyms

The compound is known by several synonyms in the scientific literature and commercial catalogs :

  • 6-S-(4-Methylphenyl)-6-thio-xanthosine 2',3',5'-Triacetate

  • Xanthosine, 6-S-(4-methylphenyl)-6-thio-, 2′,3′,5′-triacetate (9CI)

  • 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine

These alternative names reflect the compound's structural features and its relationship to xanthosine, where the oxygen at position 6 has been replaced by a 4-methylphenylthio group, and the ribose hydroxyl groups are protected by acetyl groups.

Physical and Chemical Properties

The physical and chemical properties of 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine provide crucial information for handling, storage, and utilization in laboratory settings.

Physical Properties

The compound exhibits specific physical characteristics that define its appearance and handling properties as outlined in Table 2:

PropertyValue
AppearanceWhite to Pale Yellow Solid
Melting Point94-97°C
Density1.52±0.1 g/cm³ (Predicted)
StateSolid
ColorWhite to Pale Yellow

Chemical Properties

The chemical behavior of this compound is determined by its functional groups and molecular structure :

PropertyValue
SolubilitySoluble in chloroform, ethyl acetate
pKa7.42±0.40 (Predicted)
StabilityStable under normal laboratory conditions
Storage Conditions-20°C Freezer
ReactivitySusceptible to hydrolysis of acetyl groups under basic conditions; the thioether linkage provides sites for potential oxidation or substitution reactions

The compound's solubility in organic solvents like chloroform and ethyl acetate, combined with its limited water solubility, reflects its lipophilic nature due to the presence of the 4-methylphenylthio group and the acetylated ribose moiety . This property is particularly important for its role in organic synthesis, as it influences extraction and purification procedures.

Structural Characteristics

The structural features of 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine are central to understanding its chemical behavior and biological potential.

Core Structure

The compound consists of several key structural components :

  • A purine core structure modified at position 2 (oxo group) and position 6 (thioether linkage)

  • A 4-methylphenyl group attached via a sulfur atom at position 6 of the purine

  • A β-D-ribofuranosyl group at position 9 of the purine

  • Three acetyl protecting groups at the 2', 3', and 5' positions of the ribose

The 2-oxo modification of the purine ring creates a xanthine-like structure, while the thioether linkage at position 6 replaces the typical oxygen found in xanthosine. This substitution significantly alters the electronic properties and hydrophobicity of the molecule.

Stereochemistry

The compound maintains the β-configuration at the anomeric carbon (C1') of the ribose, which is typical for naturally occurring nucleosides. The ribose also retains the D-configuration with specific stereochemistry at positions 2', 3', and 4'. This stereochemical arrangement is crucial for the compound's potential biological activity and its use in synthesizing biologically active nucleoside analogs.

Synthesis and Chemical Preparation

The synthesis of 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine involves multiple steps and specific reaction conditions.

Synthetic Pathway

The synthesis typically begins with guanosine as the starting material and involves several key transformations:

  • Protection of the ribose hydroxyl groups with acetyl groups

  • Modification of the guanine base to introduce the 4-methylphenylthio group at position 6

  • Oxidation or modification to create the 2-oxo functionality

The compound serves as an important intermediate in the synthesis of 2',3'-dideoxyisoguanosine, which involves the transformation of the ribose sugar moiety into an olefin followed by reduction steps.

Related Precursors

A closely related precursor in the synthetic pathway is 2-Amino-6-chloro-[(4-methylphenyl)thio]-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, which likely undergoes hydrolysis or substitution at the 2-position to yield the target compound . This relationship demonstrates the strategic design of the synthetic pathway, where functional group transformations lead to the final structure.

Applications and Research Uses

6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine has specific applications primarily in the field of organic synthesis and nucleoside chemistry.

Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of 2',3'-dideoxyisoguanosine, a nucleoside analog with potential therapeutic applications. The acetyl protecting groups on the ribose moiety allow for selective modification of the sugar portion, while the thioether linkage at position 6 provides a unique point for further structural diversification.

SupplierPackage SizePrice (approx.)Reference
Cymit Quimica100 mg256.00 €
Cymit Quimica250 mg459.00 €
Cymit Quimica500 mg843.00 €
Carbosynth Limited100 mg$100.00
Carbosynth Limited250 mg$187.50
Carbosynth Limited500 mg$300.00
Toronto Research ChemicalsVariousNot specified

Quality and Specifications

Commercial sources typically provide the compound with high purity (≥95%) and include accompanying analytical data to verify identity and purity. The compound is generally supplied as a solid and should be stored in a freezer at -20°C to maintain stability .

Related Compounds

Several compounds are structurally or synthetically related to 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine, forming part of a broader family of modified nucleosides.

Precursors and Derivatives

The most directly related compound is 2-Amino-6-chloro-[(4-methylphenyl)thio]-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, which likely serves as a precursor in the synthetic pathway . This relationship highlights the logical progression of functional group modifications used to access the target compound.

Analogous Structures

Other related compounds include various 6-substituted purine nucleosides, particularly those with thioether linkages at position 6. These compounds share similar structural features and may have comparable applications in nucleoside analog synthesis .

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